Cas no 766-84-7 (3-Chlorobenzonitrile)

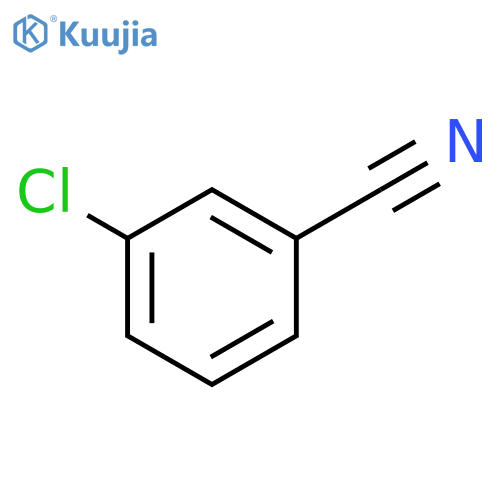

3-Chlorobenzonitrile structure

商品名:3-Chlorobenzonitrile

3-Chlorobenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Chlorobenzonitrile

- 1-chloro-3-cyanobenzene

- 3-Chloro-benzonitrile

- 3-chlorobenzylnitrile

- Benzonitrile,3-chloro

- BENZONITRILE,m-CHLORO

- EINECS 212-172-6

- m-Chlorobenzonitrile

- m-Cyanochlorobenzene

- meta-chloro-benzonitrile

- meta-cyano chlorobenzene

- Benzonitrile,m-chloro- (7CI,8CI)

- NSC 59733

- m-Chlorocyanobenzene

- M-chloro benzonitrile

- Benzonitrile, 3-chloro-

- BENZONITRILE, m-CHLORO-

- 3-CYANOCHLOROBENZENE

- WBUOVKBZJOIOAE-UHFFFAOYSA-N

- 3-chlorobenzenecarbonitrile

- NSC59733

- 5-chlorobenzonitrile

- PubChem3624

- 3-chloro benzonitrile

- 3-Chlorobenzoic acid nitrile

- 3-chloranylbenzenecarbonitrile

- SCHEMBL101999

- F0001-1952

- PS-5561

- AMY28188

- AC-15863

- 3-Chlorobenzonitrile, 99%

- InChI=1/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4

- NS00037829

- 2-(2-BROMOETHYL)-BETA-NITROSTYRENE

- AKOS001053270

- EN300-09496

- MFCD00001798

- NSC-59733

- LD58GX58VW

- FT-0615468

- 766-84-7

- CK2125

- W-104348

- DTXSID20227414

- A838794

- CS-W011053

- STL168040

- DB-056108

-

- MDL: MFCD00001798

- インチ: 1S/C7H4ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H

- InChIKey: WBUOVKBZJOIOAE-UHFFFAOYSA-N

- ほほえんだ: ClC1=C([H])C([H])=C([H])C(C#N)=C1[H]

- BRN: 1906694

計算された属性

- せいみつぶんしりょう: 137.00300

- どういたいしつりょう: 137.003227

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 135

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 23.8

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: はくしょくけっしょう

- 密度みつど: 1.14

- ゆうかいてん: 41.0 to 44.0 deg-C

- ふってん: 94°C/14mmHg(lit.)

- フラッシュポイント: 華氏温度:206.6°f

摂氏度:97°c - 屈折率: 1.4530 (estimate)

- すいようせい: 不溶性

- PSA: 23.79000

- LogP: 2.21168

- ようかいせい: 水に溶けない

3-Chlorobenzonitrile セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H302+H312-H319

- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P312+P362+P364-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:3439

- WGKドイツ:3

- 危険カテゴリコード: R21/22;R36

- セキュリティの説明: S23-S24/25

- RTECS番号:DI2600000

-

危険物標識:

- ちょぞうじょうけん:密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。

- 危険レベル:6.1

- 包装グループ:III

- 包装等級:III

- 包装カテゴリ:III

- 危険レベル:6.1

- リスク用語:R21/22; R36

- セキュリティ用語:6.1

3-Chlorobenzonitrile 税関データ

- 税関コード:29269095

- 税関データ:

中国税関コード:

29269095

3-Chlorobenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB114672-25 g |

3-Chlorobenzonitrile, 95%; . |

766-84-7 | 95% | 25 g |

€76.00 | 2023-07-20 | |

| abcr | AB114672-100 g |

3-Chlorobenzonitrile, 95%; . |

766-84-7 | 95% | 100 g |

€144.00 | 2023-07-20 | |

| Enamine | EN300-09496-0.5g |

3-chlorobenzonitrile |

766-84-7 | 95% | 0.5g |

$21.0 | 2023-10-28 | |

| Life Chemicals | F0001-1952-2.5g |

3-chlorobenzonitrile |

766-84-7 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| Enamine | EN300-09496-25.0g |

3-chlorobenzonitrile |

766-84-7 | 95% | 25.0g |

$38.0 | 2023-07-07 | |

| Enamine | EN300-09496-100.0g |

3-chlorobenzonitrile |

766-84-7 | 95% | 100.0g |

$115.0 | 2023-07-07 | |

| Life Chemicals | F0001-1952-0.5g |

3-chlorobenzonitrile |

766-84-7 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029565-25g |

3-Chlorobenzonitrile |

766-84-7 | 97% | 25g |

¥89 | 2024-05-21 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029565-100g |

3-Chlorobenzonitrile |

766-84-7 | 97% | 100g |

¥275 | 2024-05-21 | |

| Apollo Scientific | OR5983-25g |

3-Chlorobenzonitrile |

766-84-7 | 99% | 25g |

£45.00 | 2023-09-01 |

3-Chlorobenzonitrile サプライヤー

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:766-84-7)3-Chlorobenzonitrile

注文番号:A838794

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 06:44

価格 ($):215.0

atkchemica

ゴールドメンバー

(CAS:766-84-7)3-Chlorobenzonitrile

注文番号:CL8724

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:28

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:766-84-7)3-Chlorobenzonitrile

注文番号:LE18261

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

3-Chlorobenzonitrile 関連文献

-

Hong-Yu Zhang,Meng Sun,Yan-Na Ma,Qiu-Ping Tian,Shang-Dong Yang Org. Biomol. Chem. 2012 10 9627

-

Ambuj Dhakad,Subhrakant Jena,Dipak Kumar Sahoo,Himansu S. Biswal Phys. Chem. Chem. Phys. 2021 23 14755

-

Stéphane Sengmany,Anthony Ollivier,Erwan Le Gall,Eric Léonel Org. Biomol. Chem. 2018 16 4495

-

Mallu Chenna Reddy,Rajendran Manikandan,Masilamani Jeganmohan Chem. Commun. 2013 49 6060

-

Akifumi Sumida,Kenta Ogawa,Hiroaki Imoto,Kensuke Naka Dalton Trans. 2023 52 2838

766-84-7 (3-Chlorobenzonitrile) 関連製品

- 626-17-5(Isophthalonitrile)

- 105-07-7(4-formylbenzonitrile)

- 613-46-7(naphthalene-2-carbonitrile)

- 623-26-7(1,4-Dicyanobenzene)

- 91-15-6(1,2-Dicyanobenzene)

- 86-53-3(1-Cyanonaphthalene)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:766-84-7)3-Chlorobenzonitrile

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:766-84-7)间氯苯睛

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ